molecular formula C57H98O9 B10767365 2,3-Bis(13-hydroxyoctadeca-9,11-dienoyloxy)propyl 9-hydroxyoctadeca-10,12-dienoate

2,3-Bis(13-hydroxyoctadeca-9,11-dienoyloxy)propyl 9-hydroxyoctadeca-10,12-dienoate

Cat. No.: B10767365
M. Wt: 927.4 g/mol
InChI Key: LFPTVVBFQWDTOF-UHFFFAOYSA-N
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Description

Hydroxy linoleins are a group of compounds derived from the oxidation of linoleic acid, a polyunsaturated omega-6 fatty acid. These compounds are characterized by the presence of hydroxyl groups attached to the carbon chain of linoleic acid. Hydroxy linoleins are known for their role as markers of lipid peroxidation and their potential implications in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy linoleins are typically synthesized through the autoxidation of trilinolein, a triglyceride containing linoleic acid. The process involves the formation of hydroperoxides, which are subsequently reduced to hydroxy linoleins. The reaction conditions often include exposure to oxygen and the presence of peroxidases, which facilitate the reduction of hydroperoxides .

Industrial Production Methods: In industrial settings, hydroxy linoleins can be produced using microbial conversion processes. Microorganisms such as bacteria, yeasts, and fungi are capable of oxidizing linoleic acid to produce hydroxy fatty acids. This biotechnological approach offers a more environmentally friendly and cost-effective method for producing hydroxy linoleins .

Chemical Reactions Analysis

Types of Reactions: Hydroxy linoleins undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers of hydroxy linoleins, hydroperoxides, and other oxidized derivatives .

Scientific Research Applications

Hydroxy linoleins have a wide range of scientific research applications, including:

Mechanism of Action

Hydroxy linoleins exert their effects through various molecular targets and pathways. They are involved in the regulation of oxidative stress and inflammation. The hydroxyl groups in hydroxy linoleins can interact with cellular components, leading to the modulation of signaling pathways and gene expression. These interactions can influence processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Uniqueness: Hydroxy linoleins are unique due to their specific formation from linoleic acid and their role as stable markers of lipid peroxidation. Their stability and distinct hydroxylation patterns make them valuable tools for studying oxidative stress and related biological processes .

Properties

Molecular Formula

C57H98O9

Molecular Weight

927.4 g/mol

IUPAC Name

2,3-bis(13-hydroxyoctadeca-9,11-dienoyloxy)propyl 9-hydroxyoctadeca-10,12-dienoate

InChI

InChI=1S/C57H98O9/c1-4-7-10-11-18-24-33-44-53(60)45-36-27-23-30-38-47-56(62)65-50-54(66-57(63)48-39-29-22-17-13-15-20-26-35-43-52(59)41-32-9-6-3)49-64-55(61)46-37-28-21-16-12-14-19-25-34-42-51(58)40-31-8-5-2/h18-20,24-26,33-35,42-44,51-54,58-60H,4-17,21-23,27-32,36-41,45-50H2,1-3H3

InChI Key

LFPTVVBFQWDTOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)O)OC(=O)CCCCCCCC=CC=CC(CCCCC)O)O

Origin of Product

United States

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